Lipophilicity and Ionization State Differentiation vs. Phenyl-Substituted 1,2,4-Oxadiazole Butanoic Acid Analogs
The 3-methyl substituent of the target compound results in a significantly lower lipophilicity (logP = 0.73) and a distinct ionization profile (pKa = 3.91) compared to the 3-phenyl analog, which is expected to exhibit a logP of approximately 2.5 based on structural class averages [1][2]. This lower logP correlates with reduced plasma protein binding and a lower volume of distribution, favoring compounds intended for extracellular or polar target engagement [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.73 (calculated) |
| Comparator Or Baseline | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (estimated logP ~2.5) |
| Quantified Difference | ΔlogP ≈ -1.77 |
| Conditions | Calculated physicochemical properties; ChemBase [1] |
Why This Matters
A lower logP value directly impacts aqueous solubility and oral bioavailability, making this compound a preferred starting point for lead optimization when addressing high-clearance or high-plasma-protein-binding liabilities of more lipophilic analogs.
- [1] ChemBase. 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoic acid. CBID:257142. Accessed April 2026. View Source
- [2] ChemBase. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid. CBID:17052. Accessed April 2026. View Source
